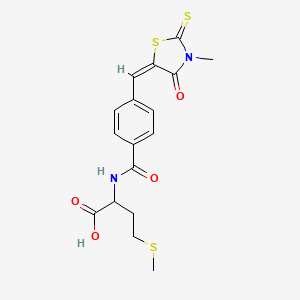

(E)-2-(4-((3-甲基-4-氧代-2-硫代噻唑烷-5-亚甲基)甲基)苯甲酰胺)-4-(甲硫基)丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

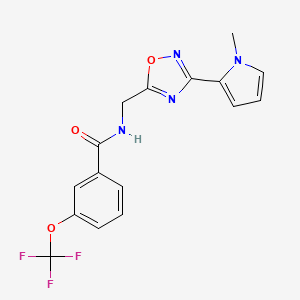

The compound appears to be a derivative of thiazolidine, a heterocyclic compound containing sulfur and nitrogen in a five-membered ring. The structure suggests that it is a complex molecule with potential biological activity, given the presence of thioxo, amido, and butanoic acid functional groups. The molecule could be of interest in the field of medicinal chemistry due to the thiazolidine core, which is often found in compounds with various pharmacological activities.

Synthesis Analysis

The synthesis of related thiazolidine derivatives can be complex, involving multiple steps and regioselective reactions. For instance, the cyclocondensation of 2-[bis(methylthio)methylene]malononitrile with cysteamine yields a thiazolidin-2-ylidene malononitrile, which can further react with NaSH to produce a thioamide derivative in a regioselective manner . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, such as the use of \u03b1-bromocarbonyl compounds to introduce various substituents onto the thiazolidine core .

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives is characterized by the presence of a five-membered ring containing nitrogen and sulfur atoms. Single crystal X-ray diffraction analysis is a common technique used to determine the regioselectivity and confirm the structure of such compounds . The specific molecular structure of the compound would likely exhibit a planar geometry around the thiazolidine moiety due to the presence of the (E)-configuration, which suggests a trans arrangement of substituents across the C=C double bond.

Chemical Reactions Analysis

Thiazolidine derivatives are known to undergo various chemical reactions. For example, they can react with aromatic amines to form diarylimino thiazolidines, which can further undergo cycloaddition reactions to yield spiro compounds . They can also react with hydrazine hydrate to form hydrazono compounds, which can be converted into thiosemicarbazones and Schiff's bases through subsequent reactions with phenyl isothiocyanate and aromatic aldehydes, respectively . These reactions highlight the reactivity of the thiazolidine core and its utility in synthesizing a diverse array of chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives can vary widely depending on the substituents attached to the core structure. The presence of various functional groups such as amido, thio, and butanoic acid in the compound suggests that it would have distinct solubility, acidity, and reactivity profiles. These properties are crucial for determining the compound's potential applications, especially in biological systems where solubility and stability are key factors for bioavailability and therapeutic efficacy.

科学研究应用

抗癌活性

对该化合物及其衍生物的研究的一个重要领域集中在抗癌活性上。例如,已经合成了含苯并噻唑部分的新型4-噻唑烷酮,并评估了它们的抗癌潜力。这些化合物对各种癌细胞系表现出抗癌活性,包括白血病、黑色素瘤、肺癌、结肠癌、中枢神经系统癌、卵巢癌、肾癌、前列腺癌和乳腺癌。在这些化合物中,某些衍生物被确定为高活性,表明该化学骨架在开发新的抗癌剂中具有潜力(Havrylyuk et al., 2010)。

抗氧化活性

另一个应用涉及评估苯并噻唑衍生物的抗氧化活性,特别是在对乙酰氨基酚毒性的初始阶段等情况下。这些化合物通过清除自由基的能力,在离体模型中显示出保护对乙酰氨基酚诱导的肝毒性的前景(Cabrera-Pérez et al., 2016)。

抗血管生成作用

对新型噻唑并-4-酮衍生物的研究表明,它们具有在小鼠模型中抑制肿瘤生长和肿瘤诱导的血管生成的能力。这些发现表明该化合物的双重作用不仅在于减少肿瘤体积,还在于抑制肿瘤生长所必需的新血管的形成,突出了它们作为具有抗血管生成特性的抗癌疗法的潜力(Chandrappa et al., 2010)。

抗菌活性

噻唑烷衍生物也因其抗菌活性而受到研究。一项合成新型噻唑烷-2,4-二酮甲酰胺和氨基酸衍生物的研究证明了对一系列病原体的弱至中度抗菌和抗真菌活性,表明它们作为先导化合物在开发新的抗菌剂中的潜力(Alhameed et al., 2019)。

合成和表征

已经对(4-氧代噻唑烷-2-亚甲基)苯甲酰胺衍生物进行了合成和表征,提供了对产生这些化合物的方便、一锅多组分反应的见解。此类研究对于了解这些衍生物的化学性质和在药物化学和药物开发过程中的潜在应用至关重要(Hossaini et al., 2017)。

属性

IUPAC Name |

2-[[4-[(E)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoyl]amino]-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S3/c1-19-15(21)13(26-17(19)24)9-10-3-5-11(6-4-10)14(20)18-12(16(22)23)7-8-25-2/h3-6,9,12H,7-8H2,1-2H3,(H,18,20)(H,22,23)/b13-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQQPDFLILDZGGL-UKTHLTGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)NC(CCSC)C(=O)O)SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)/C(=C\C2=CC=C(C=C2)C(=O)NC(CCSC)C(=O)O)/SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)-4-(methylthio)butanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1-(4-chlorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B3016759.png)

![2-[(4-Bromophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3016763.png)

![3-{[(3-fluorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/no-structure.png)

![Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylate](/img/structure/B3016767.png)

![3-Bromo-5-methoxy-2-[2-(4-methoxyphenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B3016775.png)

![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanoic acid](/img/structure/B3016779.png)

![N-(2,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B3016780.png)